Cas no 3670-19-7 (2-(6-Chloro-1H-indol-3-yl)ethanamine)

2-(6-Chloro-1H-indol-3-yl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-ethanamine,6-chloro-

- 2-(6-chloro-1H-indol-3-yl)ethanamine

- 6-CHLOROTRYPTAMINE, FREE BASE

- 6-Chloro-1H-indole-3-ethanamine

- 6-Chlorotryptamine

- 2-(6-chloro-1H-indol-3-yl)ethan-1-amine

- 1H-Indole-3-ethanamine, 6-chloro-

- 2-(6-CHLORO-1H-INDOL-3-YL)-ETHYLAMINE

- LFASSSGQIDKFOU-UHFFFAOYSA-N

- AKOS009437196

- MFCD02683924

- SCHEMBL1971111

- AB12535

- C-5535

- AS-44803

- 3670-19-7

- AB6845

- FT-0692856

- EN300-59187

- DTXSID00190152

- Z234895789

- 2-(6-Chloro-1H-indol-3-yl)ethanamine

-

- MDL: MFCD02683924

- インチ: InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2

- InChIKey: LFASSSGQIDKFOU-UHFFFAOYSA-N

- SMILES: C1=CC2=C(C=C1Cl)NC=C2CCN

計算された属性

- 精确分子量: 194.06100

- 同位素质量: 194.061

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 41.8Ų

じっけんとくせい

- 密度みつど: 1.294

- Boiling Point: 375.7°Cat760mmHg

- フラッシュポイント: 181°C

- Refractive Index: 1.675

- PSA: 41.81000

- LogP: 3.02280

2-(6-Chloro-1H-indol-3-yl)ethanamine Security Information

2-(6-Chloro-1H-indol-3-yl)ethanamine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(6-Chloro-1H-indol-3-yl)ethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM384054-250mg |

6-CHLOROTRYPTAMINE |

3670-19-7 | 95%+ | 250mg |

$154 | 2022-09-01 | |

| Enamine | EN300-59187-10.0g |

2-(6-chloro-1H-indol-3-yl)ethan-1-amine |

3670-19-7 | 95.0% | 10.0g |

$1962.0 | 2025-03-21 | |

| Enamine | EN300-59187-0.1g |

2-(6-chloro-1H-indol-3-yl)ethan-1-amine |

3670-19-7 | 95.0% | 0.1g |

$129.0 | 2025-03-21 | |

| Enamine | EN300-59187-0.5g |

2-(6-chloro-1H-indol-3-yl)ethan-1-amine |

3670-19-7 | 95.0% | 0.5g |

$342.0 | 2025-03-21 | |

| TRC | C382315-10mg |

2-(6-Chloro-1H-indol-3-yl)ethanamine |

3670-19-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D764932-250mg |

6-CHLOROTRYPTAMINE |

3670-19-7 | 95% | 250mg |

$490 | 2024-06-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291309A-1 g |

6-Chlorotryptamine, |

3670-19-7 | 1g |

¥4,212.00 | 2023-07-11 | ||

| Enamine | EN300-59187-1.0g |

2-(6-chloro-1H-indol-3-yl)ethan-1-amine |

3670-19-7 | 95.0% | 1.0g |

$457.0 | 2025-03-21 | |

| Enamine | EN300-59187-2.5g |

2-(6-chloro-1H-indol-3-yl)ethan-1-amine |

3670-19-7 | 95.0% | 2.5g |

$894.0 | 2025-03-21 | |

| Chemenu | CM384054-100mg |

6-CHLOROTRYPTAMINE |

3670-19-7 | 95%+ | 100mg |

$88 | 2022-09-01 |

2-(6-Chloro-1H-indol-3-yl)ethanamine 関連文献

-

Mary C. Andorfer,Hyun June Park,Jaylie Vergara-Coll,Jared C. Lewis Chem. Sci. 2016 7 3720

2-(6-Chloro-1H-indol-3-yl)ethanamineに関する追加情報

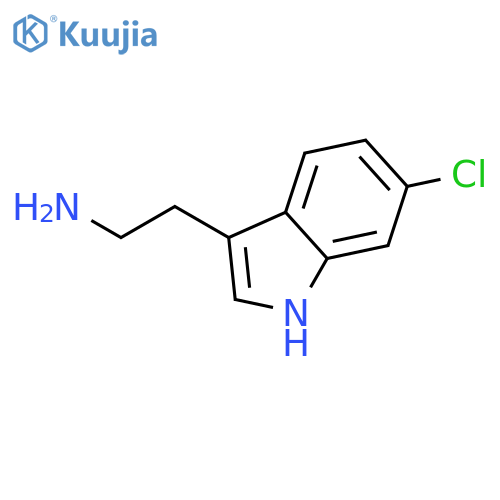

Introduction to 2-(6-Chloro-1H-indol-3-yl)ethanamine (CAS No. 3670-19-7)

2-(6-Chloro-1H-indol-3-yl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 3670-19-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a chlorinated indole core linked to an amine substituent, has garnered attention due to its structural features and potential biological activities. The indole scaffold is well-documented for its role in various pharmacological applications, while the introduction of a chlorine atom at the 6-position and an amine group at the 3-position introduces unique electronic and steric properties that influence its reactivity and interaction with biological targets.

The structural motif of 2-(6-Chloro-1H-indol-3-yl)ethanamine positions it as a valuable intermediate in the synthesis of more complex molecules. Its indole moiety is particularly noteworthy, as indole derivatives are widely studied for their potential in drug discovery. The chloro substituent enhances the electrophilicity of the indole ring, making it a susceptible site for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions. This adaptability has made it a staple in synthetic organic chemistry, enabling the construction of diverse pharmacophores.

In recent years, there has been a surge in research focused on indole derivatives due to their demonstrated efficacy in modulating various biological pathways. The amine group in 2-(6-Chloro-1H-indol-3-yl)ethanamine not only serves as a point of attachment for further derivatization but also contributes to hydrogen bonding interactions, which are critical for molecular recognition processes. This dual functionality has sparked interest in exploring its applications in the development of small-molecule inhibitors, agonists, and antagonists.

One of the most compelling aspects of 2-(6-Chloro-1H-indol-3-yl)ethanamine is its potential role in addressing unmet medical needs. The indole scaffold is known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others. Researchers have leveraged these properties to develop novel therapeutic agents targeting diseases with high unmet medical demand. For instance, studies have shown that certain indole derivatives can inhibit the activity of kinases and other enzymes involved in cancer progression, making them promising candidates for further development.

The synthesis of 2-(6-Chloro-1H-indol-3-yl)ethanamine typically involves multi-step organic transformations starting from commercially available precursors. A common approach involves the palladium-catalyzed coupling of 6-chloroindole with ethyl bromoacetate or ethyl chloroacetate, followed by deprotection steps to yield the desired amine. Advances in catalytic methods have improved the efficiency and scalability of these synthetic routes, making it more feasible to produce this compound in larger quantities for research and industrial applications.

The biological evaluation of 2-(6-Chloro-1H-indol-3-yl)ethanamine has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its ability to interact with specific receptors and enzymes, suggesting potential therapeutic benefits. For example, derivatives of this compound have shown promise in preclinical models as modulators of neurotransmitter systems, which could have implications for treating neurological disorders. Additionally, its interaction with metabolic pathways has been explored, indicating possible roles in managing metabolic diseases such as diabetes.

The growing body of research on 2-(6-Chloro-1H-indol-3-yl)ethanamine underscores its significance as a building block in drug discovery. The combination of structural versatility and biological activity makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics. As synthetic methodologies continue to evolve, the accessibility of this compound is expected to increase, further facilitating its integration into diverse chemical libraries and screening campaigns.

In conclusion,2-(6-Chloro-1H-indol-3-yl)ethanamine (CAS No. 3670-19-7) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable asset in the quest for new medicines. With ongoing advancements in synthetic chemistry and drug discovery technologies,2-(6-Chloro-1H-indol-3-ylenthanamine continues to be a subject of intense investigation, promising future breakthroughs that could address some of humanity's most pressing health challenges.

3670-19-7 (2-(6-Chloro-1H-indol-3-yl)ethanamine) Related Products

- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)

- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)

- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)

- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)

- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)

- 1040674-82-5(N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 428482-36-4(2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)

- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)

- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

- 2228408-49-7(3,3-difluoro-3-(1-methyl-1H-indazol-3-yl)propan-1-ol)